molecular formula C20H18N6O B11926663 (2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide

(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide

Cat. No.: B11926663
M. Wt: 358.4 g/mol
InChI Key: FGYHLIHEFHCMPP-SFLAJEOKSA-N
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Description

(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide is a complex organic compound that features an indole and quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide can be achieved through a multi-step process. One common method involves the condensation of 3-substituted indoles with quinoxalin-2-ones in the presence of trifluoroacetic acid (TFA). This reaction is operationally convenient and compatible with a broad range of substrates, enabling the synthesis of the desired coupling products in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce indole derivatives with modified functional groups.

Scientific Research Applications

(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide involves its interaction with specific molecular targets. The indole and quinoxaline moieties allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide is unique due to its specific combination of indole and quinoxaline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H18N6O

Molecular Weight

358.4 g/mol

IUPAC Name

(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide

InChI

InChI=1S/C20H18N6O/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18/h1-9,11-12,16,24H,10,21H2,(H,26,27)/b25-11-/t16-/m1/s1

InChI Key

FGYHLIHEFHCMPP-SFLAJEOKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N/N=C\C3=CC4=NC=CN=C4C=C3)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N

Origin of Product

United States

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